molecular formula C13H19BrN2O2 B5070749 2-(4-bromophenoxy)-N-[3-(dimethylamino)propyl]acetamide

2-(4-bromophenoxy)-N-[3-(dimethylamino)propyl]acetamide

Cat. No. B5070749
M. Wt: 315.21 g/mol
InChI Key: UVCFIHOHCFAJSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenoxy)-N-[3-(dimethylamino)propyl]acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of biochemistry and pharmacology. This compound is commonly referred to as BPPA and is known for its ability to modulate the activity of certain enzymes and receptors in the body. In

Mechanism of Action

The mechanism of action of BPPA involves its ability to bind to certain enzymes and receptors in the body. For example, BPPA has been shown to bind to the active site of acetylcholinesterase, thereby inhibiting its activity. Additionally, BPPA has been shown to bind to certain receptors in the brain, such as the sigma-1 receptor, which has been linked to neuroprotection and anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BPPA are still being studied, but some preliminary findings suggest that it may have a number of beneficial effects on the body. For example, BPPA has been shown to increase levels of acetylcholine in the brain, which can lead to improved cognitive function and memory. Additionally, BPPA has been shown to have anti-inflammatory effects, which may be useful in the treatment of certain diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of BPPA is its ability to selectively modulate the activity of certain enzymes and receptors in the body. This makes it a useful tool for studying the biochemical and physiological effects of these targets. Additionally, BPPA is relatively easy to synthesize and has a high yield, which makes it a cost-effective tool for research. However, one of the limitations of BPPA is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are a number of future directions for research on BPPA. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's and Parkinson's. Additionally, BPPA may have applications in the field of drug discovery, as it can be used to screen for potential inhibitors of certain enzymes and receptors. Finally, further studies are needed to fully understand the biochemical and physiological effects of BPPA, as well as its potential toxicity and limitations.

Synthesis Methods

The synthesis of BPPA involves a multi-step process that requires several chemical reagents and equipment. The first step involves the reaction of 4-bromophenol with sodium hydride to form 4-bromophenoxide. This intermediate is then reacted with 3-dimethylaminopropyl chloride to form 3-dimethylamino-n-propyl-4-bromophenoxide. The final step involves the reaction of this intermediate with acetic anhydride to form BPPA. The overall yield of this synthesis method is around 50%.

Scientific Research Applications

BPPA has been studied extensively for its potential applications in the field of biochemistry and pharmacology. One of the most promising areas of research is its ability to modulate the activity of certain enzymes and receptors in the body. For example, BPPA has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function and memory.

properties

IUPAC Name

2-(4-bromophenoxy)-N-[3-(dimethylamino)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O2/c1-16(2)9-3-8-15-13(17)10-18-12-6-4-11(14)5-7-12/h4-7H,3,8-10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCFIHOHCFAJSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)COC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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